REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([O:9]OC(C)(C)C)=[O:8])=[CH:5]C=CC=1.N([CH2:22][CH2:23][CH2:24][C:25]#N)=N[CH2:17][CH2:18][CH2:19][C:20]#N.[C:27]1(C)[CH:32]=CC=[CH:29][CH:28]=1>>[CH3:32][CH2:27][CH2:28][CH2:29][CH:23]([CH2:22][O:9][C:7]([CH:6]=[CH2:5])=[O:8])[CH2:24][CH3:25].[CH3:17][CH2:18][CH2:19][CH2:20][O:9][C:7]([CH:6]=[CH2:1])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N(=NCCCC#N)CCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a monomeric mixture of the formulation
|
Type
|
CUSTOM
|
Details
|
the toluene was removed
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |